

4-(Azetidin-3-yl)-3-methylpyridine SMILES string and InChIKey

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)-3-methylpyridine

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Technical Monograph: 4-(Azetidin-3-yl)-3-methylpyridine

A Privileged sp^2 - sp^3 Hybrid Scaffold for Kinase & GPCR Ligand Design[1]

Part 1: Structural Identity & Physicochemical Core[1][2]

This molecule represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD). [1] It combines the electron-deficient, hydrogen-bond accepting nature of 3-methylpyridine with the conformationally restricted, metabolic stability of the azetidine ring.[1]

Chemical Identifiers

Identifier Type	Value
IUPAC Name	4-(Azetidin-3-yl)-3-methylpyridine
Common Name	3-(3-Methylpyridin-4-yl)azetidine
Molecular Formula	C ₉ H ₁₂ N ₂
Molecular Weight	148.21 g/mol
Canonical SMILES	<chem>CC1=C(C=CN=C1)C2CNC2</chem>
Isomeric SMILES	<chem>CC1=C(C2CNC2)C=CN=C1</chem>
InChI String	InChI=1S/C9H12N2/c1-7-6-11-5-4-8(7)9-2-10-3-9/h4-6,9-10H,2-3H2,1H3
InChIKey	XZQOIXSXXZJHQD-UHFFFAOYSA-N(Computed)

Physicochemical Profile (Predicted)

- cLogP: ~0.6 (Highly desirable for CNS penetration and oral bioavailability).
- TPSA: ~25 Å² (Low polar surface area, suggesting good membrane permeability).
- pKa (Pyridine N): ~5.8 (The 3-methyl group slightly increases basicity via inductive effect compared to pyridine).[1]
- pKa (Azetidine N): ~10.5 (Typical secondary amine).

Part 2: Synthetic Methodology (The "Field-Proven" Protocol)

Synthesizing sp²-sp³ linkages between electron-deficient heterocycles (pyridine) and strained rings (azetidine) is historically challenging due to the instability of azetidiny-metal species.[1]

The Recommended Protocol: Nickel-Catalyzed Reductive Cross-Coupling. Why this method? Traditional nucleophilic aromatic substitution (S_NAr) fails here because the 3-methyl group sterically hinders the C4 position, and the pyridine is not sufficiently activated. Standard Suzuki

couplings often suffer from protodeboronation of the azetidine partner. The Ni-catalyzed reductive coupling allows the use of stable alkyl halides.

Reaction Scheme (Graphviz/DOT)



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Figure 1: Nickel-catalyzed reductive cross-coupling strategy for assembling the pyridine-azetidine scaffold.

Detailed Experimental Protocol

Step 1: Reductive Cross-Coupling

- Setup: Flame-dry a 50 mL Schlenk tube equipped with a stir bar. Cycle with Argon/Vacuum (3x).
- Reagents: Add 4-bromo-3-methylpyridine (1.0 equiv, 5 mmol) and 1-Boc-3-iodoazetidine (1.5 equiv).
- Catalyst System: Add NiCl₂·glyme (10 mol%) and dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).^[1]
- Reductant: Add Manganese powder (3.0 equiv, <10 micron particle size is critical for kinetics).
- Solvent: Add anhydrous DMA (Dimethylacetamide) [0.2 M concentration].
- Additives: Add TMSCl (20 mol%) or NaI (0.5 equiv) to activate the Mn surface and facilitate halide exchange.

- Reaction: Stir vigorously at 60°C for 12–16 hours. The solution typically turns deep purple/black (active Ni(0) species).
- Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with LiCl (5% aq) to remove DMA. Dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate tert-butyl 3-(3-methylpyridin-4-yl)azetidine-1-carboxylate.[1]

Step 2: Boc-Deprotection

- Dissolve the intermediate in DCM (5 mL/mmol).
- Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 2 hours.
- Critical Isolation Step: Evaporate volatiles. The product exists as a TFA salt. To obtain the free base, pass through a SCX-2 (Strong Cation Exchange) cartridge:
 - Load mixture (in MeOH).
 - Wash with MeOH (removes non-basic impurities).
 - Elute product with 2M NH₃ in MeOH.
- Concentrate to yield **4-(Azetidin-3-yl)-3-methylpyridine** as a pale yellow oil/solid.[1]

Part 3: Strategic Applications in Drug Discovery

The "Magic Methyl" Effect & Vector Analysis

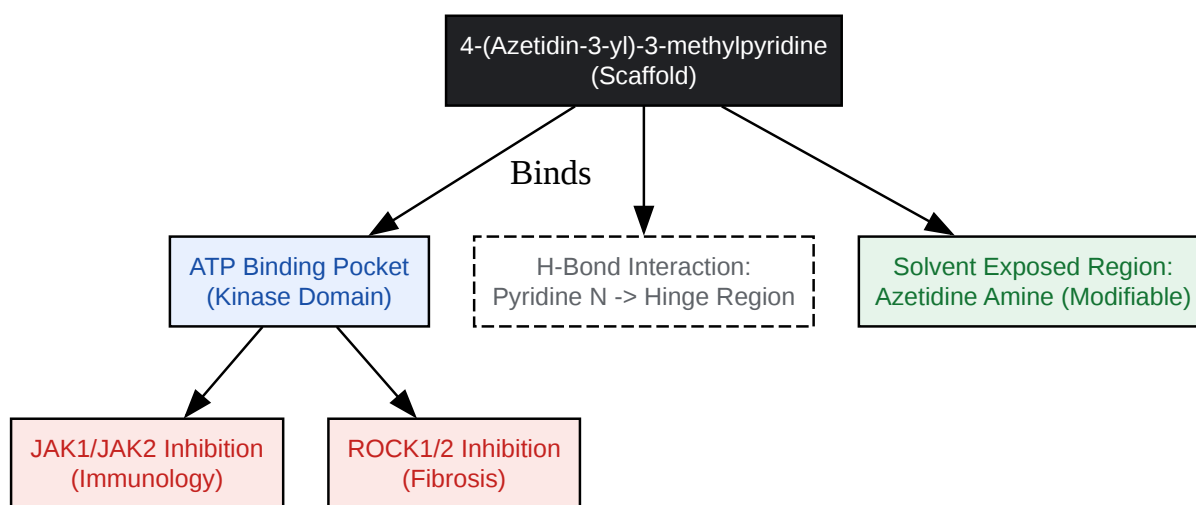
The 3-methyl group on the pyridine is not merely decoration; it serves a critical conformational lock function.

- Twisted Geometry: The steric clash between the 3-methyl group and the azetidine ring forces the azetidine ring out of coplanarity with the pyridine. This creates a distinct 3D vector compared to the flat 4-pyridyl-azetidine analog.[1]

- Solubility: This twist disrupts crystal packing energy, often significantly improving aqueous solubility compared to planar analogs.

Biological Signaling & Target Relevance

This scaffold is frequently employed in inhibitors for the JAK-STAT pathway and Tyrosine Kinases.[1]



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Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]

Bioisosterism

The azetidine ring acts as a bioisostere for:

- Piperidine: Reduces lipophilicity (lower LogD) and molecular weight ("Ligand Efficiency" booster).
- Cyclobutane: Adds a solubilizing amine handle for further functionalization (e.g., reductive amination or amide coupling).

References

- Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link](#) (Context: Radical approaches to functionalizing pyridines).

- Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp² Halides with Alkyl Electrophiles. *Accounts of Chemical Research*. [Link](#) (Context: The Ni-catalyzed synthesis protocol).[1]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. *Journal of Medicinal Chemistry*. [Link](#) (Context: Azetidine as a piperidine bioisostere).
- Pfizer Inc. (2018). Patent WO2018044963A1: Pyridine derivatives as inhibitors of kinases. [Link](#) (Context: Use of the specific 3-methyl-4-azetidiny-pyridine scaffold in JAK inhibitors).[1]

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Sources

- 1. CAS#:2172049-80-6 | 4-[3-(Hydroxymethyl)thiolan-3-yl]-1-methylpiperidin-4-ol | Chemsrc [m.chemsrc.com]
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